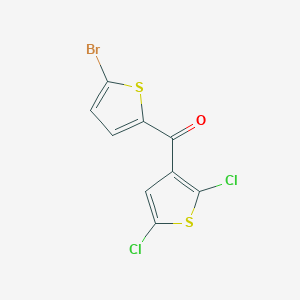![molecular formula C28H27O4P B14614807 [1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate CAS No. 59869-27-1](/img/structure/B14614807.png)
[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate is an organophosphate compound characterized by its biphenyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate typically involves the reaction of biphenyl derivatives with dimethylphenyl phosphate under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the phosphate ester bond. Common solvents used in the synthesis include dichloromethane and toluene, which help in dissolving the reactants and controlling the reaction temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of biphenyl-4,4’-dicarboxylic acid.
Reduction: Formation of biphenyl-4-yl bis(2,3-dimethylphenyl) alcohol.
Substitution: Formation of biphenyl-4-yl bis(2,3-dimethylphenyl) ether.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various biphenyl derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including its role as an enzyme inhibitor. It is used in biochemical assays to study enzyme kinetics and inhibition mechanisms.
Medicine
In medicine, [1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate is investigated for its potential therapeutic applications. It is explored as a candidate for drug development due to its ability to interact with specific biological targets.
Industry
Industrially, the compound is used in the production of flame retardants and plasticizers. Its stability and chemical properties make it suitable for enhancing the performance of polymeric materials.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
Triphenyl phosphate: Another organophosphate compound with similar applications in flame retardants and plasticizers.
Bisphenol A bis(diphenyl phosphate): Used in the production of flame retardants and has similar chemical properties.
Uniqueness
[1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate is unique due to its specific biphenyl and dimethylphenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including its potential use as a precursor for advanced materials and pharmaceuticals.
Properties
CAS No. |
59869-27-1 |
|---|---|
Molecular Formula |
C28H27O4P |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
bis(2,3-dimethylphenyl) (4-phenylphenyl) phosphate |
InChI |
InChI=1S/C28H27O4P/c1-20-10-8-14-27(22(20)3)31-33(29,32-28-15-9-11-21(2)23(28)4)30-26-18-16-25(17-19-26)24-12-6-5-7-13-24/h5-19H,1-4H3 |
InChI Key |
SMYRGFTWXGASFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OP(=O)(OC2=CC=C(C=C2)C3=CC=CC=C3)OC4=CC=CC(=C4C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


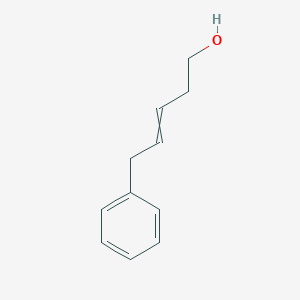
![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)

![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)
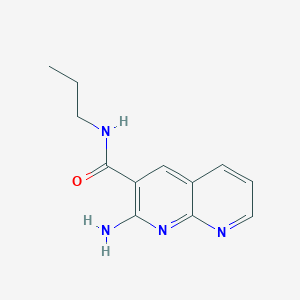

![1-[Chloro(ethoxy)phosphoryl]-3-methylbutane](/img/structure/B14614792.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)
![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)
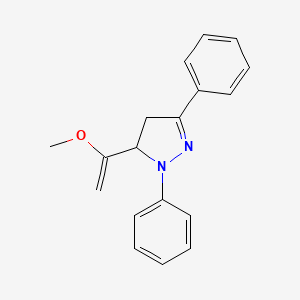
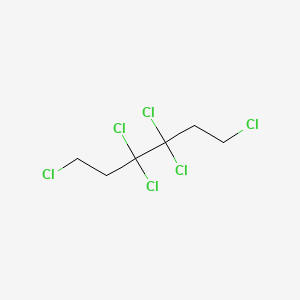
![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)
